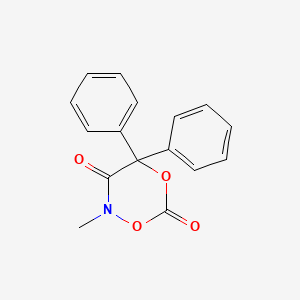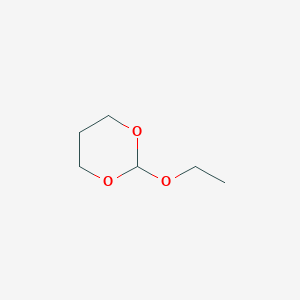
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione is an organic compound with a complex structure that includes a dioxazinane ring substituted with methyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetic acid with methylamine and formaldehyde, followed by cyclization to form the dioxazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione exerts its effects involves interactions with molecular targets and pathways within cells. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,5-diphenyloxazole: This compound has a similar structure but with an oxazole ring instead of a dioxazinane ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione is unique due to its specific ring structure and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
| 77308-05-5 | |
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2-methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C16H13NO4/c1-17-14(18)16(20-15(19)21-17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
MBHYCOWIPCYIRF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(OC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)


![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)


